Ceftazidime pentahydrate

Description

Properties

IUPAC Name |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O7S2.5H2O/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;;;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);5*1H2/b26-13-;;;;;/t14-,18-;;;;;/m1...../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVPEQXCMGEDNH-TZVUEUGBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].O.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32N6O12S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0045599 | |

| Record name | Ceftazidime pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78439-06-2 | |

| Record name | Ceftazidime pentahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, inner salt, hydrate (1:5) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ceftazidime Pentahydrate: A Technical Guide on its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftazidime, a third-generation cephalosporin antibiotic, exhibits a broad spectrum of bactericidal activity, particularly against Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] Its efficacy stems from the inhibition of bacterial cell wall synthesis. This technical guide provides an in-depth analysis of the spectrum of activity of ceftazidime pentahydrate, detailing its mechanism of action, resistance mechanisms, and in vitro activity against a range of clinically relevant pathogens. Quantitative data are presented in structured tables for comparative analysis, and key biological pathways are illustrated using diagrams. Detailed experimental protocols for susceptibility testing are also provided to facilitate reproducible research.

Mechanism of Action

Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] Like other β-lactam antibiotics, its primary target is the family of enzymes known as penicillin-binding proteins (PBPs).[5][6] These enzymes are crucial for the final steps of peptidoglycan synthesis, a critical component that provides structural integrity to the bacterial cell wall.[3][5]

Ceftazidime specifically shows a high affinity for PBP3 in Gram-negative bacteria, which is essential for septum formation during cell division.[1][3] By binding to and inactivating these essential PBPs, ceftazidime disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[4][7] Ceftazidime is notably resistant to hydrolysis by many common β-lactamases produced by bacteria.[8][9]

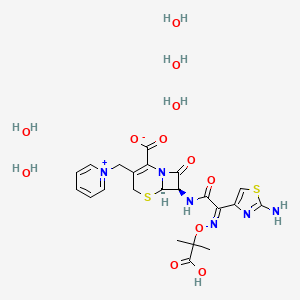

Figure 1: Mechanism of action of ceftazidime.

Spectrum of In Vitro Activity

Ceftazidime demonstrates a broad spectrum of activity, with particular potency against Gram-negative aerobic bacteria. It is also active against some Gram-positive organisms, though generally less so than first and second-generation cephalosporins.[1][2]

Gram-Negative Bacteria

Ceftazidime is highly active against a wide range of Enterobacteriaceae, including Escherichia coli, Klebsiella spp., Proteus spp., Enterobacter spp., Citrobacter spp., and Serratia spp.[10] A hallmark of its spectrum is its excellent activity against Pseudomonas aeruginosa.[5][11]

Table 1: In Vitro Activity of Ceftazidime Against Key Gram-Negative Isolates

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Pseudomonas aeruginosa | 2 | 4 | [11][12] |

| Escherichia coli | ≤0.12 | 0.25 | [13][14] |

| Klebsiella pneumoniae | 0.25 | 0.5 | [14][15] |

| Enterobacter cloacae | >8 | >8 | [13] |

| Citrobacter freundii | - | ≥32 | [13] |

| Haemophilus influenzae | 0.015 | - | [13] |

| Neisseria gonorrhoeae | 0.03-0.06 | - | [13] |

MIC₅₀ and MIC₉₀ values represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Gram-Positive Bacteria

Ceftazidime's activity against Gram-positive bacteria is more limited. It shows some activity against β-hemolytic streptococci and pneumococci.[13] However, it is less active against Staphylococcus aureus compared to earlier generation cephalosporins, and enterococci are generally resistant.[13][16]

Table 2: In Vitro Activity of Ceftazidime Against Key Gram-Positive Isolates

| Organism | MIC (µg/mL) | Reference(s) |

| Staphylococcus aureus | Mode MIC 8 | [13] |

| Streptococcus pneumoniae | 0.12-0.25 | [16] |

| Penicillin-resistant S. pneumoniae | 2-4 | [16] |

| Enterococci | ≥64 | [16] |

Mechanisms of Resistance

Bacterial resistance to ceftazidime can emerge through several mechanisms.[8] Understanding these pathways is critical for effective antibiotic stewardship and the development of new therapeutic strategies.

The primary mechanisms of resistance include:

-

Hydrolysis by β-lactamases: This is a major mechanism of resistance.[17] While ceftazidime is stable against many common β-lactamases, the emergence of extended-spectrum β-lactamases (ESBLs) and carbapenemases can lead to its inactivation.[17][18]

-

Alteration of Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs, the target of ceftazidime, can reduce the drug's binding affinity, thereby diminishing its efficacy.[8]

-

Decreased Permeability: Changes in the bacterial outer membrane, such as the loss or modification of porin channels, can restrict the entry of ceftazidime into the bacterial cell, preventing it from reaching its PBP targets.[17]

-

Efflux Pumps: The overexpression of efflux pumps can actively transport ceftazidime out of the bacterial cell, reducing its intracellular concentration.[19]

Figure 2: Key mechanisms of resistance to ceftazidime.

Experimental Protocols

The determination of the in vitro activity of ceftazidime is primarily achieved through antimicrobial susceptibility testing (AST). The following are standardized methods.

Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well of the microtiter plate containing the serially diluted ceftazidime is inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of ceftazidime that completely inhibits visible growth of the organism.[20]

Agar Dilution Method

This method is an alternative for determining the MIC.

Protocol:

-

Preparation of Agar Plates: Serial twofold dilutions of ceftazidime are prepared and added to molten Mueller-Hinton Agar. The agar is then poured into petri dishes and allowed to solidify.

-

Preparation of Inoculum: A bacterial suspension is prepared and standardized as described for the broth microdilution method.

-

Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.

-

Incubation: The plates are incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The MIC is the lowest concentration of ceftazidime at which there is no visible growth, a faint haze, or a single colony.[21]

Figure 3: General workflow for MIC determination.

Conclusion

This compound remains a crucial antibiotic, particularly for the treatment of infections caused by Gram-negative pathogens like Pseudomonas aeruginosa. Its potent bactericidal activity, achieved through the inhibition of cell wall synthesis, is well-established. However, the emergence of resistance through mechanisms such as β-lactamase production and target site modification underscores the need for continued surveillance and research. The standardized protocols for susceptibility testing outlined in this guide are essential for accurate in vitro assessment and for guiding appropriate clinical use to preserve the efficacy of this important therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Ceftazidime. A review of its antibacterial activity, pharmacokinetic properties and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Ceftazidime? [synapse.patsnap.com]

- 4. What is Ceftazidime used for? [synapse.patsnap.com]

- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. toku-e.com [toku-e.com]

- 8. drugs.com [drugs.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. [Comparative in vitro study of the antimicrobial activity of ceftazidime against clinical isolates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Activity of ceftazidime against Pseudomonas aeruginosa from bacteraemic and fibrocystic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Ceftazidime, a pseudomonas-active cephalosporin: in-vitro antimicrobial activity evaluation including recommendations for disc diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro activity of ceftazidime/avibactam against Gram-negative pathogens isolated from pneumonia in hospitalised patients, including ventilated patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Ceftazidime: in-vitro antibacterial activity and susceptibility to beta-lactamases compared with that of cefotaxime, moxalactam and other beta-lactam antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime Resistance [pdb101.rcsb.org]

- 18. journals.asm.org [journals.asm.org]

- 19. Frontiers | Multifactorial resistance mechanisms associated with resistance to ceftazidime-avibactam in clinical Pseudomonas aeruginosa isolates from Switzerland [frontiersin.org]

- 20. In vitro activity of ceftazidime-avibactam against Gram-negative strains in Chile 2015-2021 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In-vitro studies with ceftazidime against aerobic gram-negative bacilli and Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Ceftazidime: A Technical Guide

Foreword: This document provides an in-depth technical overview of the discovery, development, and clinical application of ceftazidime, a third-generation cephalosporin antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the molecule's synthesis, mechanism of action, structure-activity relationships, and the experimental framework that defined its preclinical and clinical profile.

Introduction: A Third-Generation Workhorse

Ceftazidime is a semi-synthetic, broad-spectrum, third-generation cephalosporin antibiotic renowned for its potent activity against a wide range of Gram-negative bacteria, most notably Pseudomonas aeruginosa.[1][2] Patented in 1978 and introduced for commercial use in 1984, it quickly became a cornerstone in the treatment of severe nosocomial infections, including septicemia, pneumonia, meningitis, and urinary tract infections.[2] Its development was a significant step forward in combating Gram-negative pathogens, offering a safer alternative to aminoglycosides.[1] Like all β-lactam antibiotics, its bactericidal action is achieved through the inhibition of bacterial cell wall synthesis.[3]

The core of ceftazidime's success lies in its unique chemical structure, which confers stability against many β-lactamase enzymes that inactivate earlier-generation cephalosporins.[2][3] This guide will deconstruct the scientific journey of ceftazidime from its chemical synthesis to its extensive clinical evaluation.

Discovery and Chemical Synthesis

The development of ceftazidime was driven by the need to overcome emerging resistance to earlier cephalosporins. The synthetic process begins with 7-aminocephalosporanic acid (7-ACA), the core nucleus for most cephalosporins. The synthesis involves two key modifications to this core structure.

A general synthetic pathway involves:

-

Modification of the C-3 Position: The acetoxymethyl group at the C-3 position of 7-ACA is substituted with a pyridinium moiety. This is typically achieved by first reacting 7-ACA with trimethylsilyl iodide to form a 3-iodomethyl intermediate, followed by a nucleophilic substitution reaction with pyridine. This yields the key intermediate, 7-amino-3-(pyridinium-1-ylmethyl)cephem-4-carboxylic acid (7-APCA).

-

Acylation of the C-7 Amino Group: The amino group at the C-7 position of the 7-APCA intermediate is acylated with the complex aminothiazolyl side chain, (Z)-2-(2-aminothiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetic acid, often in an activated form (e.g., as an active ester).

-

Deprotection and Purification: Subsequent hydrolysis and purification steps are performed to yield the final ceftazidime molecule.

This strategic synthesis imbues the molecule with its characteristic broad-spectrum activity and stability.

Structure-Activity Relationship (SAR)

The clinical efficacy of ceftazidime is a direct result of specific chemical moieties engineered into its structure. Each group serves a distinct purpose, enhancing its antibacterial spectrum, β-lactamase stability, and pharmacokinetic properties.[4]

-

Aminothiazole Ring (at C-7): This group is a common feature in third-generation cephalosporins and is crucial for high affinity to Penicillin-Binding Proteins (PBPs), particularly in Gram-negative bacteria.[4][5]

-

Carboxypropyl-oxyimino Group (at C-7): This bulky side chain provides exceptional stability against hydrolysis by a wide range of common β-lactamase enzymes (e.g., TEM, SHV), which are a primary mechanism of resistance for many bacteria.[2] This feature is a key differentiator from earlier cephalosporins.

-

Pyridinium Moiety (at C-3): This positively charged group enhances the water solubility of the molecule and facilitates its penetration through the outer membrane of Gram-negative bacteria via porin channels.[2][4] It also contributes to favorable pharmacokinetic properties.[4]

Mechanism of Action

Ceftazidime exerts its bactericidal effect by disrupting the synthesis of the bacterial cell wall.[6][3] This process is mediated by its high affinity for and inhibition of essential Penicillin-Binding Proteins (PBPs).[7]

-

Penetration: The drug crosses the outer membrane of Gram-negative bacteria through porin channels.

-

PBP Binding: In the periplasmic space, ceftazidime covalently binds to the active site of PBPs. Its β-lactam ring mimics the D-Ala-D-Ala substrate of these enzymes.[7]

-

Inhibition of Transpeptidation: This binding inactivates the PBPs, halting their enzymatic function, which is to catalyze the final transpeptidation step of peptidoglycan synthesis. This step is critical for cross-linking the peptide chains that give the cell wall its structural integrity.

-

Cell Lysis: The inhibition of cell wall maintenance and synthesis, particularly during cell division, leads to the formation of a defective cell wall, morphological changes (such as filamentation), and ultimately, cell lysis and death.[3]

Ceftazidime shows a particularly high affinity for PBP-3 , which is primarily involved in septum formation during bacterial cell division.[3] Its strong activity against P. aeruginosa and other Gram-negative bacilli is attributed to this potent inhibition of PBP-3, combined with its stability against their β-lactamases and efficient outer membrane penetration.

Preclinical Development

In Vitro Activity

The antibacterial spectrum of ceftazidime has been extensively characterized through in vitro susceptibility testing. The minimum inhibitory concentration (MIC) is a key metric, with MIC₅₀ and MIC₉₀ values (concentrations required to inhibit 50% and 90% of isolates, respectively) used for comparison. Ceftazidime demonstrates potent activity against a majority of Enterobacterales and excellent activity against Pseudomonas aeruginosa.[1] It is less active against Gram-positive organisms like Staphylococcus aureus compared to first and second-generation cephalosporins.[2]

Table 1: In Vitro Activity of Ceftazidime Against Key Gram-Negative Pathogens

| Organism (No. of Isolates) | Drug | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) |

|---|---|---|---|---|

| Enterobacterales | ||||

| Escherichia coli | Ceftazidime | ≤0.06 - >64 | ≤0.25 | ≤0.25 |

| Klebsiella pneumoniae | Ceftazidime | ≤0.06 - >64 | 0.25 | 1 |

| Enterobacter spp. | Ceftazidime | ≤0.06 - >64 | ≤0.25 | 4 |

| Serratia spp. | Ceftazidime | ≤0.06 - >64 | 0.13 | 2 |

| Proteus mirabilis | Ceftazidime | ≤0.06 - >64 | ≤0.25 | ≤0.25 |

| Non-Enterobacterales | ||||

| Pseudomonas aeruginosa | Ceftazidime | ≤0.12 - >64 | 2 | 4-8 |

| Haemophilus influenzae | Ceftazidime | N/A | N/A | ≤0.25 |

| Ceftazidime-Avibactam | ||||

| Enterobacteriaceae (Overall) | Ceftazidime-Avibactam | ≤0.03 - >32 | 0.25 | 1 |

| P. aeruginosa (Overall) | Ceftazidime-Avibactam | 0.06 - >64 | 4 | 8 |

(Data compiled from multiple sources, including references 3, 11, 12, 13, 25. Ranges and values may vary by study and geographic location.)

In Vivo Efficacy

The neutropenic murine thigh infection model is a standard and highly reproducible preclinical model used to evaluate the in vivo efficacy of new antibiotics.[1] This model mimics a severe soft tissue infection in an immunocompromised host, allowing for the assessment of an antibiotic's bactericidal activity and its pharmacokinetic/pharmacodynamic (PK/PD) properties. Studies using this model have demonstrated that ceftazidime achieves significant dose-dependent bacterial killing against susceptible and moderately resistant Gram-negative pathogens.

Experimental Protocols

This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of ceftazidime.

-

Preparation of Antimicrobial Solution: A stock solution of ceftazidime is prepared. A two-fold serial dilution series is then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculum Preparation: Several morphologically similar colonies of the test bacterium are selected from an 18- to 24-hour agar plate. The colonies are suspended in broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Within 15 minutes of standardization, the prepared microtiter plates are inoculated with the bacterial suspension. A growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The plate is incubated at 35°C in ambient air for 16-20 hours.

-

Interpretation: The MIC is read as the lowest concentration of ceftazidime that completely inhibits visible growth of the organism, as detected by the naked eye or an automated plate reader.

This protocol describes a standard workflow for assessing in vivo efficacy.

-

Induction of Neutropenia: Female ICR or CD-1 mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection to achieve a neutrophil count below 100 cells/mm³.

-

Infection: Mice are anesthetized and injected intramuscularly into the thigh with 0.1 mL of a bacterial suspension containing a predetermined inoculum (e.g., 10⁶-10⁷ CFU/mL) of the pathogen of interest (e.g., P. aeruginosa).

-

Treatment: At a specified time post-infection (e.g., 2 hours), treatment is initiated. Ceftazidime is administered via a clinically relevant route (subcutaneous or intravenous) at various dosing regimens. A control group receives a vehicle placebo.

-

Efficacy Assessment: At 24 hours post-initiation of therapy, mice are euthanized. The infected thigh muscle is aseptically excised, weighed, and homogenized in sterile saline or PBS.

-

Bacterial Load Quantification: Serial dilutions of the thigh homogenate are plated onto appropriate agar media. After overnight incubation, colony-forming units (CFU) are counted, and the bacterial load is expressed as log₁₀ CFU per gram of tissue. Efficacy is determined by the change in bacterial count compared to the 0-hour or 24-hour control animals.

Clinical Development

Pharmacokinetics

Ceftazidime is administered parenterally via intravenous (IV) or intramuscular (IM) injection. It exhibits two-compartment model kinetics. The drug is not appreciably metabolized and is primarily excreted unchanged by the kidneys through glomerular filtration, with 80-90% of a dose recovered in the urine within 24 hours. Consequently, dosage adjustments are required in patients with renal impairment.

Table 2: Key Pharmacokinetic Parameters of Ceftazidime (1g IV Dose)

| Parameter | Healthy Subjects | Subjects with Severe Renal Impairment (CrCl < 10 mL/min) | Unit |

|---|---|---|---|

| Elimination Half-Life (t½) | 1.5 - 2.8 | 14 - 30 | hours |

| Apparent Volume of Distribution (Vd) | 15 - 20 (0.230 L/kg) | Not significantly modified | L |

| Plasma Clearance (CL) | ~115 | Significantly reduced | mL/min |

| Plasma Protein Binding | 5 - 22.8% | Not significantly modified | % |

| Peak Plasma Concentration (Cmax) | 42 - 170 | N/A | µg/mL |

(Data compiled from references 1, 12, 18, 28.)

Clinical Efficacy

Numerous Phase 3 clinical trials have established the efficacy and safety of ceftazidime, and more recently, the combination product ceftazidime-avibactam, for various serious infections. These trials are typically randomized, controlled, double-blind studies comparing the investigational drug to a standard-of-care comparator, often a carbapenem.

Table 3: Summary of Selected Phase 3 Clinical Trial Efficacy Data (Ceftazidime-Avibactam)

| Trial Name (Indication) | Treatment Arm | Comparator Arm | N (Evaluable) | Clinical Cure Rate | Favorable Microbiological Response Rate | Reference |

|---|---|---|---|---|---|---|

| RECAPTURE (cUTI) | CAZ-AVI | Doripenem | 393 | 71.2% | 77.4% | [3] |

| RECLAIM (cIAI) | CAZ-AVI + Metronidazole | Meropenem | 428 | 81.6% | N/A | |

| REPROVE (HAP/VAP) | CAZ-AVI | Meropenem | 436 (ITT) | 68.8% (at TOC) | N/A | |

| Pooled Analysis (cIAI, cUTI, NP) | CAZ-AVI | Carbapenems | 379 | 88.1% | 76.5% |

(CAZ-AVI = Ceftazidime-Avibactam; cUTI = Complicated Urinary Tract Infection; cIAI = Complicated Intra-abdominal Infection; HAP/VAP = Hospital-Acquired/Ventilator-Associated Pneumonia; TOC = Test of Cure; ITT = Intent-to-Treat)

Experimental Protocols

-

Study Design: An open-label, single-dose, dose-escalation study in healthy adult volunteers.

-

Subject Enrollment: Subjects undergo screening to ensure they meet inclusion/exclusion criteria (e.g., normal renal and hepatic function).

-

Drug Administration: Subjects receive a single dose of ceftazidime (e.g., 1g) as an intravenous infusion over a fixed period (e.g., 30 minutes).

-

Pharmacokinetic Sampling: Blood samples are collected in heparinized tubes at prespecified time points: pre-dose, and multiple times post-infusion (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). Urine is also collected over timed intervals.

-

Sample Processing & Analysis: Plasma is separated by centrifugation. Ceftazidime concentrations in plasma and urine are quantified using a validated high-performance liquid chromatography (HPLC) method.

-

Extraction: Plasma proteins are precipitated using an agent like methanol or trichloroacetic acid.[2]

-

Chromatography: The supernatant is injected onto a reversed-phase C18 column.[2]

-

Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile and a phosphate buffer, is used for separation.[2]

-

Detection: Ceftazidime is detected by a UV detector at a specific wavelength (e.g., 254 or 257 nm).

-

-

Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental (e.g., two-compartment) models to determine key PK parameters like Cmax, AUC, t½, Vd, and CL.

Mechanisms of Resistance

Despite its stability, resistance to ceftazidime can emerge through several mechanisms. Understanding these is critical for stewardship and the development of next-generation agents like ceftazidime-avibactam.

-

Enzymatic Hydrolysis: The most significant mechanism is the production of β-lactamase enzymes that can hydrolyze the β-lactam ring. While stable to many common β-lactamases, ceftazidime can be inactivated by Extended-Spectrum β-Lactamases (ESBLs) and carbapenemases (like KPC and metallo-β-lactamases).[2][6]

-

Alteration of Target Site: Mutations in the genes encoding PBPs (particularly PBP-3) can reduce the binding affinity of ceftazidime, rendering it less effective.[6]

-

Reduced Permeability: Gram-negative bacteria can downregulate or modify porin channels in the outer membrane, restricting the entry of ceftazidime into the periplasmic space.[6]

-

Efflux Pumps: Overexpression of multidrug efflux pumps can actively transport ceftazidime out of the bacterial cell before it can reach its PBP target.

References

- 1. CN102286003B - Manufacture method of ceftazidime compound - Google Patents [patents.google.com]

- 2. CN102391289B - Synthetic methods of ceftazidime intermediate and ceftazidime - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. CN102286003A - Synthesis method of ceftazidime - Google Patents [patents.google.com]

- 6. Synthesis method of ceftazidime - Eureka | Patsnap [eureka.patsnap.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Ceftazidime Pentahydrate: A Technical Overview of its Physicochemical Properties and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ceftazidime pentahydrate, a third-generation cephalosporin antibiotic. It details the molecule's fundamental physicochemical properties, its mechanism of action, and comprehensive experimental protocols for its analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of antimicrobial agents.

Physicochemical Properties of this compound

This compound is a broad-spectrum beta-lactam antibiotic with activity against a wide range of Gram-negative and Gram-positive bacteria.[1] Its efficacy is rooted in its specific chemical structure, which includes a beta-lactam ring crucial for its antibacterial action. The following table summarizes its key molecular and physical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C22H32N6O12S2 | [2] |

| Molecular Weight | 636.65 g/mol | [1][3][4] |

| CAS Number | 78439-06-2 | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Solubility | Sparingly soluble in aqueous solution | [1] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

The bactericidal activity of ceftazidime is achieved through the inhibition of bacterial cell wall synthesis.[5] Like other beta-lactam antibiotics, ceftazidime targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[5][6] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[6] In Gram-negative bacteria, ceftazidime has a high affinity for PBP-3, an enzyme primarily involved in septum formation during cell division.[7]

The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the point of inhibition by ceftazidime.

Experimental Protocols for Analysis

Accurate and precise analytical methods are crucial for the quantification of ceftazidime in both bulk drug substance and pharmaceutical formulations. The following sections provide detailed protocols for two common analytical techniques: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible Spectrophotometry.

RP-HPLC Method for the Simultaneous Estimation of this compound and Tazobactam Sodium

This method is adapted from a validated stability-indicating RP-HPLC method.[8][9]

3.1.1. Instrumentation and Chromatographic Conditions

| Parameter | Specification |

| HPLC System | Isocratic HPLC system with UV detector |

| Column | Hypersil BDS C18 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Phosphate buffer (pH 3.0) : Acetonitrile : Tetrahydrofuran (60:30:10 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 205 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

3.1.2. Reagent and Standard Preparation

-

Mobile Phase Preparation:

-

Prepare a phosphate buffer and adjust the pH to 3.0 using orthophosphoric acid.

-

Mix the phosphate buffer, acetonitrile, and tetrahydrofuran in the ratio of 60:30:10.

-

Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication.

-

-

Standard Stock Solution Preparation:

-

Accurately weigh and transfer 100 mg of this compound reference standard into a 100 mL volumetric flask.

-

Add approximately 70 mL of the mobile phase and sonicate to dissolve.

-

Make up the volume to 100 mL with the mobile phase to obtain a concentration of 1000 µg/mL.

-

-

Working Standard Solution Preparation:

-

From the stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute with the mobile phase to obtain a concentration of 100 µg/mL.

-

3.1.3. Sample Preparation

-

Accurately weigh the contents of the formulation equivalent to 100 mg of ceftazidime.

-

Transfer to a 100 mL volumetric flask and add approximately 70 mL of mobile phase.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Make up the volume with the mobile phase and filter the solution through a 0.45 µm syringe filter.

-

Dilute 1 mL of the filtered solution to 10 mL with the mobile phase.

3.1.4. Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject 20 µL of the blank (mobile phase), followed by the standard solution and then the sample solution.

-

Record the chromatograms and measure the peak areas. The retention time for ceftazidime is approximately 3.490 minutes.[8]

3.1.5. Workflow Diagram

References

- 1. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of peptidoglycan | PPTX [slideshare.net]

- 6. What is the mechanism of Ceftazidime? [synapse.patsnap.com]

- 7. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijrpb.com [ijrpb.com]

- 9. STABILITY INDICATING RP-HPLC METHOD FOR THE ESTIMATION OF this compound AND TAZOBACTAM SODIUM IN BULK AND DOSAGE FORMS | Semantic Scholar [semanticscholar.org]

Ceftazidime Pentahydrate: A Technical Guide for Researchers

An in-depth examination of the chemical properties, mechanism of action, and analytical methodologies for the third-generation cephalosporin, ceftazidime pentahydrate. This guide is intended for researchers, scientists, and drug development professionals, providing key data, experimental protocols, and a visual representation of its biochemical interactions.

Core Chemical Identifiers and Properties

This compound is a widely utilized beta-lactam antibiotic with activity against a broad spectrum of bacteria, particularly Gram-negative organisms.[1]

| Identifier | Value |

| CAS Number | 78439-06-2[2] |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;pentahydrate[3] |

| Molecular Formula | C₂₂H₃₂N₆O₁₂S₂[4] |

| Molecular Weight | 636.65 g/mol [4] |

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided below, offering insights into its behavior in various experimental and physiological conditions.

| Property | Value | Source |

| Appearance | White to cream-coloured powder | [5] |

| Water Solubility | Slightly soluble | [5] |

| Solubility | Soluble in acid, alkali, and dimethyl sulfoxide; insoluble in 95% ethanol, ethyl acetate, acetone, chloroform. | [5] |

| Storage Temperature | 2-8°C | |

| pKa (Strongest Acidic) | 2.82 | [6] |

| pKa (Strongest Basic) | 0.72 | [6] |

Crystallographic Data

The crystalline structure of this compound has been determined, providing a foundational understanding of its solid-state properties.

| Parameter | Value |

| Space Group | P 21 21 21 |

| a | 8.9716 Å |

| b | 10.3943 Å |

| c | 31.5444 Å |

| α, β, γ | 90.0° |

| Source:[4] |

Mechanism of Action

Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[7] This action is primarily achieved through the targeting of penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[6][8] The binding of ceftazidime to these proteins, particularly PBP3 in Gram-negative bacteria, disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[5][7]

Caption: Mechanism of ceftazidime action.

Mechanisms of Bacterial Resistance

The emergence of resistance to ceftazidime is a significant clinical concern. Bacteria have evolved several mechanisms to counteract the efficacy of this antibiotic.

References

- 1. CAS 78439-06-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Ceftazidime | 78439-06-2 [chemicalbook.com]

- 3. Ceftazidime (pentahydrate) | C22H32N6O12S2 | CID 73449854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C22H32N6O12S2 | CID 6536864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Ceftazidime? [synapse.patsnap.com]

- 8. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ceftazidime [pdb101.rcsb.org]

Ceftazidime Pentahydrate: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftazidime pentahydrate is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa. Its efficacy and safety profile have established it as a critical therapeutic agent in treating severe bacterial infections. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, offering valuable data and experimental insights for researchers and professionals in drug development.

Core Physical and Chemical Properties

The fundamental physicochemical properties of this compound are summarized below, providing a quantitative basis for its formulation and analytical development.

| Property | Value | Reference |

| Molecular Formula | C22H32N6O12S2 | [1] |

| Molecular Weight | 636.65 g/mol | [2] |

| Appearance | White to cream-colored crystalline powder | [2] |

| Melting Point | Decomposes above 150 °C | [3] |

| Solubility | Sparingly soluble in water; Soluble in acid and alkali | [4][5] |

| Slightly soluble in methanol and dimethylformamide (DMF) | [4] | |

| Insoluble in ethanol, acetone, chloroform, ether, ethyl acetate, and toluene | [5] | |

| pKa (Strongest Acidic) | 2.82 | |

| pKa (Strongest Basic) | 0.72 | |

| Crystal System | Orthorhombic | [1] |

| Space Group | P 21 21 21 | [1] |

Spectroscopic and Chromatographic Data

Spectroscopic and chromatographic profiles are essential for the identification, quantification, and purity assessment of this compound.

| Analytical Technique | Key Parameters and Observations |

| UV-Vis Spectroscopy | In acidic medium (e.g., 0.1M HCl), exhibits a λmax around 255-257 nm. |

| Infrared (IR) Spectroscopy | Characteristic peaks include: C=O (β-lactam) stretch at ~1760 cm⁻¹, C=O (amide) stretch at ~1670 cm⁻¹, and C=C (aromatic) stretch at ~1610 cm⁻¹. |

| High-Performance Liquid Chromatography (HPLC) | Retention time is dependent on the specific method (column, mobile phase, flow rate). A common method utilizes a C18 column with a mobile phase of phosphate buffer and acetonitrile. |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physicochemical properties of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

This method is adapted from established protocols for the analysis of ceftazidime.

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Mobile Phase: Prepare a suitable mixture of a phosphate buffer (pH adjusted to 6.5 with phosphoric acid) and acetonitrile. The exact ratio should be optimized for ideal separation, a common starting point is 85:15 (v/v) buffer to acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 20 µL.

-

Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to create a series of calibration standards.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

-

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the calibration standards to generate a calibration curve.

-

Inject the sample solutions.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

-

UV-Visible Spectrophotometry for Quantification

This protocol provides a basic method for the quantification of this compound.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Solvent: 0.1 M Hydrochloric Acid.

-

Standard Preparation: Prepare a stock solution of this compound reference standard in 0.1 M HCl (e.g., 100 µg/mL). Create a series of dilutions from the stock solution to prepare calibration standards (e.g., 5, 10, 15, 20, 25 µg/mL).

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in 0.1 M HCl to obtain a concentration within the calibration range.

-

Procedure:

-

Set the spectrophotometer to scan from 400 nm to 200 nm.

-

Use 0.1 M HCl as the blank.

-

Measure the absorbance of each calibration standard at the wavelength of maximum absorbance (λmax), which is typically around 257 nm.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Measure the absorbance of the sample solution and determine its concentration from the calibration curve.

-

Fourier Transform Infrared (FTIR) Spectroscopy for Identification

This protocol outlines the procedure for obtaining an FTIR spectrum of this compound for identification purposes.

-

Instrumentation: An FTIR spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix a small amount of this compound (approximately 1-2 mg) with about 200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Procedure:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the sample holder.

-

Record the FTIR spectrum of the sample, typically in the range of 4000 to 400 cm⁻¹.

-

Compare the obtained spectrum with a reference spectrum of this compound for identification.

-

Differential Scanning Calorimetry (DSC) for Thermal Analysis

This protocol provides a general procedure for analyzing the thermal properties of this compound.

-

Instrumentation: A differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan. Crimp the pan to seal it.

-

Procedure:

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate, for example, 10 °C/min, under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature, typically from ambient temperature to a point beyond any expected thermal events (e.g., 200 °C).

-

Analyze the resulting thermogram to identify thermal events such as dehydration and decomposition.

-

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ceftazidime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[6] The primary targets are the penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall. By binding to and inactivating these proteins, particularly PBP-3 in Gram-negative bacteria, ceftazidime disrupts the cross-linking of peptidoglycan chains. This leads to a weakened cell wall, ultimately causing cell lysis and bacterial death.[6]

Caption: Mechanism of action of Ceftazidime.

Experimental Workflow: HPLC Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using High-Performance Liquid Chromatography.

Caption: Workflow for HPLC analysis of Ceftazidime.

References

- 1. This compound | C22H32N6O12S2 | CID 6536864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. abcristalografia.org.br [abcristalografia.org.br]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ceftazidime Pentahydrate In Vitro Susceptibility Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to ceftazidime pentahydrate. The included methodologies adhere to guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring accuracy and reproducibility of results.

Introduction to this compound

Ceftazidime is a third-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-negative bacteria, including Pseudomonas aeruginosa. It is a beta-lactam antibiotic that functions by inhibiting the synthesis of the bacterial cell wall, leading to cell death. Due to the emergence of antibiotic resistance, in vitro susceptibility testing is crucial to guide appropriate therapeutic use and for the surveillance of resistance trends.

Key Concepts in Susceptibility Testing

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

-

Susceptibility Breakpoints: Predetermined MIC or zone diameter values used to categorize a microorganism as susceptible, intermediate, or resistant to an antimicrobial agent. These breakpoints are established by regulatory bodies like the CLSI and EUCAST.

Experimental Protocols

Three primary methods are commonly employed for in vitro susceptibility testing of this compound:

-

Broth Microdilution Method: A quantitative method to determine the MIC.

-

Kirby-Bauer Disk Diffusion Method: A qualitative method that categorizes an isolate as susceptible, intermediate, or resistant based on the zone of growth inhibition around an antibiotic-impregnated disk.

-

Gradient Diffusion Method: A quantitative method that provides a direct MIC value where an elliptical zone of inhibition intersects a strip with a predefined antibiotic gradient.[1]

Protocol 1: Broth Microdilution Method

This method involves preparing serial dilutions of ceftazidime in a liquid growth medium in a microtiter plate, which is then inoculated with a standardized bacterial suspension.

Materials

-

This compound powder

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Procedure

-

Preparation of Ceftazidime Stock Solution: Prepare a stock solution of ceftazidime in a suitable solvent according to the manufacturer's instructions.

-

Serial Dilutions: Perform two-fold serial dilutions of the ceftazidime stock solution in CAMHB in the wells of a 96-well microtiter plate to achieve the desired concentration range (e.g., 0.06 to 64 µg/mL).[2]

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard. This should be further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[2]

-

Reading Results: After incubation, visually inspect the plates for bacterial growth. The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth.

Quality Control

Quality control should be performed daily or with each new batch of tests using reference strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853.[2] The resulting MIC values should fall within the acceptable ranges specified by CLSI or EUCAST.

Protocol 2: Kirby-Bauer Disk Diffusion Method

This method involves placing a paper disk impregnated with a standard amount of ceftazidime onto an agar plate that has been inoculated with a standardized bacterial suspension.

Materials

-

Ceftazidime disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates (150 mm diameter)

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

-

Ruler or caliper

Procedure

-

Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard.

-

Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

-

Disk Application: Aseptically apply a 30 µg ceftazidime disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-24 hours in ambient air.[3]

-

Reading Results: After incubation, measure the diameter of the zone of growth inhibition around the disk to the nearest millimeter using a ruler or caliper.

Quality Control

Perform quality control with each batch of tests using reference strains like E. coli ATCC 25922 and P. aeruginosa ATCC 27853. The zone diameters should be within the established quality control ranges.

Protocol 3: Gradient Diffusion Method

This method utilizes a plastic strip with a predefined gradient of ceftazidime concentrations on one side.

Materials

-

Ceftazidime gradient diffusion strips (e.g., Etest®)

-

Mueller-Hinton Agar (MHA) plates

-

Standardized bacterial inoculum (0.5 McFarland standard)

-

Sterile cotton swabs

-

Incubator (35 ± 2°C)

Procedure

-

Inoculum Preparation and Inoculation: Follow the same procedure as for the Kirby-Bauer disk diffusion method to prepare and inoculate the MHA plate.

-

Strip Application: Aseptically apply the ceftazidime gradient diffusion strip to the agar surface, ensuring the concentration gradient is facing down.

-

Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

-

Reading Results: After incubation, an elliptical zone of inhibition will be visible. The MIC value is read where the edge of the inhibition ellipse intersects the MIC scale on the strip.[4]

Quality Control

Quality control should be performed regularly using appropriate reference strains to ensure the accuracy of the MIC values obtained.

Data Presentation

The following tables summarize the interpretive criteria for ceftazidime and ceftazidime-avibactam based on CLSI and EUCAST guidelines.

Table 1: CLSI MIC Breakpoints for Ceftazidime (µg/mL)

| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Enterobacterales | ≤ 4 | 8 | ≥ 16 |

| Pseudomonas aeruginosa | ≤ 8 | 16 | ≥ 32 |

| Acinetobacter spp. | ≤ 8 | 16 | ≥ 32 |

Data sourced from CLSI guidelines.[2]

Table 2: CLSI Disk Diffusion Zone Diameter Breakpoints for Ceftazidime (30 µg disk) (mm)

| Organism Group | Susceptible (S) | Intermediate (I) | Resistant (R) |

| Enterobacterales | ≥ 21 | - | ≤ 20 |

| Pseudomonas aeruginosa | ≥ 18 | 15-17 | ≤ 14 |

Data sourced from CLSI guidelines.[5]

Table 3: EUCAST MIC Breakpoints for Ceftazidime-Avibactam (µg/mL)

| Organism Group | Susceptible (S) | Resistant (R) |

| Enterobacteriaceae | ≤ 8 | > 8 |

| Pseudomonas aeruginosa | ≤ 8 | > 8 |

Avibactam concentration is fixed at 4 mg/L.[6] Data sourced from EUCAST guidelines.[7][8][9]

Table 4: EUCAST Disk Diffusion Zone Diameter Breakpoints for Ceftazidime-Avibactam (10-4 µg disk) (mm)

| Organism Group | Susceptible (S) | Resistant (R) |

| Enterobacteriaceae | ≥ 13 | < 13 |

| Pseudomonas aeruginosa | ≥ 17 | < 17 |

Data sourced from EUCAST guidelines.[10][11]

Visualizations

The following diagrams illustrate the workflows of the described experimental protocols.

Caption: Workflow for Broth Microdilution Susceptibility Testing.

Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.

Caption: Logical Flow for Result Interpretation.

References

- 1. Gradient Diffusion | MI [microbiology.mlsascp.com]

- 2. media.beckmancoulter.com [media.beckmancoulter.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Correlation between Broth Microdilution and Disk Diffusion Results when Testing Ceftazidime-Avibactam against a Challenge Collection of Enterobacterales Isolates: Results from a Multilaboratory Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Development of EUCAST zone diameter breakpoints and quality control criteria for ceftazidime-avibactam 10-4 μg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Performance of Ceftazidime-Avibactam 30/20-μg and 10/4-μg Disks for Susceptibility Testing of Enterobacterales and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for MIC Determination of Ceftazidime Pentahydrate against Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of ceftazidime pentahydrate against the opportunistic pathogen Pseudomonas aeruginosa. The information presented herein is essential for antimicrobial susceptibility testing, surveillance studies, and the development of new therapeutic agents.

Introduction

Ceftazidime is a third-generation cephalosporin antibiotic with potent activity against a broad spectrum of Gram-negative bacteria, including Pseudomonas aeruginosa.[1][2] This bacterium is a significant cause of opportunistic and nosocomial infections, and the emergence of resistance to key antipseudomonal agents like ceftazidime is a growing public health concern.[1][3] Accurate and reproducible determination of the MIC is critical for guiding therapeutic choices, monitoring resistance trends, and evaluating the efficacy of new antimicrobial compounds.[3] The reference method for MIC determination is broth microdilution (BMD), as standardized by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4]

Key Concepts

-

Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

-

Broth Microdilution (BMD): A laboratory method used to determine the MIC of an antimicrobial agent by testing a range of serial dilutions against a standardized bacterial inoculum in a liquid growth medium.

-

Susceptibility Breakpoints: Clinically relevant MIC values that categorize a bacterial isolate as susceptible, intermediate, or resistant to a particular antimicrobial agent. For ceftazidime against P. aeruginosa, the CLSI and EUCAST breakpoint for susceptibility is an MIC of ≤8 mg/L.[5][6]

Data Presentation: Ceftazidime MICs against Pseudomonas aeruginosa

The following tables summarize the in vitro activity of ceftazidime and ceftazidime-avibactam against P. aeruginosa isolates from various studies.

Table 1: MIC Values of Ceftazidime against P. aeruginosa Strains

| Strain | MIC (mg/L) | Notes |

| PAO1 (parental) | 1 | Reference strain. |

| PA14 (parental) | 1 | Reference strain. |

| Experimentally evolved mutants from PAO1 | 4 to 1024 | Demonstrates the potential for high-level resistance development. |

| Experimentally evolved mutants from PA14 | 16 to 1024 | Highlights that the genetic background can influence the level of resistance. |

| P. aeruginosa ATCC 27853 | 1 - 4 | Quality control strain with an expected MIC range.[6] |

Data sourced from a study on the experimental evolution of ceftazidime resistance.[1]

Table 2: Ceftazidime-Avibactam MIC Distribution against P. aeruginosa

| MIC (mg/L) | Percentage of Isolates (%) |

| ≤0.5 | 25.0 |

| 1 | 25.0 |

| 2 | 25.0 |

| 4 | 12.5 |

| 8 | 6.3 |

| 16 | 3.1 |

| >16 | 3.1 |

This table reflects the distribution of MICs for ceftazidime-avibactam, demonstrating its enhanced activity against many isolates. Data is illustrative and based on general findings from surveillance studies.

Table 3: Comparative MIC50 and MIC90 Values for Ceftazidime and Ceftazidime-Avibactam against P. aeruginosa

| Antimicrobial Agent | MIC50 (mg/L) | MIC90 (mg/L) |

| Ceftazidime | 4 | >32 |

| Ceftazidime-Avibactam | 2 | 8 |

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. The addition of avibactam significantly lowers the MIC90, indicating its effectiveness against a larger proportion of isolates.[7]

Experimental Protocols

The following is a detailed protocol for the determination of ceftazidime MICs against P. aeruginosa using the broth microdilution method, based on CLSI guidelines.

Materials

-

This compound powder

-

Pseudomonas aeruginosa isolates (clinical or reference strains)

-

Sterile 96-well microtiter plates

-

Sterile diluents (e.g., sterile water, saline)

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35 ± 2°C)

-

Pipettes and sterile tips

-

Vortex mixer

Preparation of Ceftazidime Stock Solution

-

Accurately weigh the required amount of this compound powder.

-

Reconstitute the powder in a suitable sterile solvent (as recommended by the manufacturer) to create a high-concentration stock solution (e.g., 1280 mg/L).

-

Sterilize the stock solution by filtration through a 0.22 µm filter.

-

Prepare serial twofold dilutions of the stock solution in CAMHB to achieve the desired final concentrations for the MIC assay (e.g., from 64 mg/L to 0.25 mg/L).

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of P. aeruginosa.

-

Transfer the colonies to a tube containing sterile saline or broth.

-

Vortex thoroughly to create a smooth suspension.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL). This can be done using a spectrophotometer or by visual comparison.

-

Dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

Broth Microdilution Procedure

-

Dispense 50 µL of the appropriate ceftazidime dilution into each well of a 96-well microtiter plate.

-

The final column of the plate should contain 50 µL of CAMHB without ceftazidime to serve as a positive growth control.

-

A well with CAMHB only (no bacteria) should be included as a negative control (sterility control).

-

Inoculate each well (except the negative control) with 50 µL of the standardized bacterial suspension. The final volume in each well will be 100 µL.

-

Seal the plate to prevent evaporation and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]

Interpretation of Results

-

After incubation, visually inspect the microtiter plate for bacterial growth (turbidity) in the wells.

-

The MIC is the lowest concentration of ceftazidime that completely inhibits visible growth of the bacteria.

-

The positive control well should show distinct turbidity, and the negative control well should remain clear.

-

The MIC of the quality control strain (P. aeruginosa ATCC 27853) should fall within the established acceptable range (typically 1-4 mg/L for ceftazidime) to validate the test results.[6]

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for MIC determination by broth microdilution.

Signaling Pathway of Ceftazidime Action and Resistance in P. aeruginosa

Caption: Ceftazidime action and key resistance mechanisms in P. aeruginosa.

References

- 1. Ceftazidime resistance in Pseudomonas aeruginosa is multigenic and complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceftazidime, a pseudomonas-active cephalosporin: in-vitro antimicrobial activity evaluation including recommendations for disc diffusion susceptibility tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of 30/20-Microgram Disk Content versus MIC Results for Ceftazidime-Avibactam Tested against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ceftazidime-Avibactam Susceptibility Breakpoints against Enterobacteriaceae and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.beckmancoulter.com [media.beckmancoulter.com]

- 7. Antimicrobial Susceptibility of Pseudomonas aeruginosa to Ceftazidime-Avibactam, Ceftolozane-Tazobactam, Piperacillin-Tazobactam, and Meropenem Stratified by U.S. Census Divisions: Results from the 2017 INFORM Program - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Ceftazidime Pentahydrate for the Treatment of Gram-Negative Bacterial Infections

Introduction

Ceftazidime is a broad-spectrum, third-generation cephalosporin antibiotic highly effective against a wide range of Gram-negative bacteria, including the opportunistic pathogen Pseudomonas aeruginosa.[1][2][3] Its bactericidal action, achieved through the disruption of bacterial cell wall synthesis, has made it a cornerstone in the treatment of severe infections in clinical settings.[2][4][5] These infections include complicated urinary tract infections (cUTI), complicated intra-abdominal infections (cIAI), and hospital-acquired pneumonia (HAP/VAP).[1][2] This document provides detailed application notes and standardized protocols for researchers and drug development professionals evaluating the efficacy of ceftazidime pentahydrate.

Mechanism of Action

Like other β-lactam antibiotics, ceftazidime's efficacy stems from its ability to inhibit the synthesis of the peptidoglycan layer of the bacterial cell wall.[5] The process involves the following key steps:

-

Target Binding: Ceftazidime penetrates the outer membrane of Gram-negative bacteria and binds to essential Penicillin-Binding Proteins (PBPs).[2][4]

-

Enzyme Inhibition: Its primary target in susceptible Gram-negative organisms is PBP3, an enzyme crucial for septum formation during cell division.[1][5] It also shows binding affinity for PBP1a/1b and PBP2.[1]

-

Cell Wall Disruption: By acylating the transpeptidase domain of PBPs, ceftazidime blocks the cross-linking of peptidoglycan chains.[5]

-

Bactericidal Effect: This inhibition compromises the structural integrity of the cell wall, leading to cell elongation, filamentation, and ultimately, cell lysis and death.[2][5]

Caption: Mechanism of action of Ceftazidime in Gram-negative bacteria.

In Vitro Spectrum of Activity

Ceftazidime demonstrates potent activity against a wide range of Gram-negative aerobic bacteria. It is particularly valued for its efficacy against Pseudomonas aeruginosa.[3] While highly effective against Enterobacteriaceae, its activity is limited against Gram-positive organisms like Staphylococcus aureus and most anaerobes.[1][3] The following table summarizes the in vitro activity of ceftazidime-avibactam (a combination product that extends the spectrum by inhibiting certain β-lactamases) against common Gram-negative isolates.

Table 1: In Vitro Activity of Ceftazidime-Avibactam Against Key Gram-Negative Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | % Susceptible (at ≤8 µg/mL) | Reference(s) |

|---|---|---|---|---|

| Escherichia coli (ESBL phenotype) | 0.25 | 1 | >99.5% | [6] |

| Klebsiella pneumoniae | 0.25 | 1 | >99.5% | [6] |

| Klebsiella pneumoniae (ESBL phenotype) | 0.5 | 2 | 99.3% | [6] |

| Enterobacter cloacae | 0.25 | 1 | >99.0% | [6] |

| Pseudomonas aeruginosa | 1 | 4 | 99.1% | [7] |

| Pseudomonas aeruginosa (Meropenem-NS) | 4 | 16 | 87.3% | [6] |

(Data presented is for ceftazidime combined with a fixed 4 µg/mL concentration of avibactam. MIC₅₀/₉₀ are the concentrations required to inhibit 50% and 90% of isolates, respectively. Susceptibility breakpoints are based on CLSI/FDA standards.)[8]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol details the standardized method for determining the MIC of ceftazidime against a bacterial isolate, a fundamental measure of antibiotic susceptibility.[9][10]

4.1.1 Principle The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The broth microdilution method employs serial two-fold dilutions of the antibiotic in a 96-well microtiter plate, which is then inoculated with a standardized bacterial suspension.[10]

4.1.2 Materials

-

This compound analytical powder

-

Sterile 96-well U-bottom microtiter plates

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates for testing (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer or densitometer

-

Multichannel pipette

-

Incubator (35 ± 2°C)

4.1.3 Procedure

-

Preparation of Antibiotic Stock: Prepare a stock solution of ceftazidime at 1,280 µg/mL in a suitable sterile solvent (e.g., sterile water). Aliquot and store at -70°C. Avoid repeated freeze-thaw cycles.[9]

-

Serial Dilution:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the ceftazidime stock solution to the first column of wells, resulting in a concentration of 640 µg/mL.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating across the plate to the desired final concentration (e.g., down to 0.125 µg/mL). Discard 100 µL from the last column.

-

-

Inoculum Preparation:

-

From an overnight culture plate, select 4-5 isolated colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]

-

Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

-

-

Inoculation: Inoculate each well with 10 µL of the final bacterial suspension. This results in a final inoculum density of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL.[10] Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[12]

-

Reading Results: The MIC is the lowest concentration of ceftazidime at which there is no visible growth (i.e., the first clear well). A button of cells at the bottom of the well indicates growth.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol 2: In Vitro Time-Kill Assay

4.2.1 Principle Time-kill assays provide dynamic information on the bactericidal or bacteriostatic activity of an antibiotic by measuring the change in bacterial density over time.[13] A significant reduction in bacterial count indicates a bactericidal effect.

4.2.2 Materials

-

This compound

-

Log-phase bacterial culture

-

CAMHB

-

Sterile flasks or tubes

-

Shaking incubator

-

Sterile saline for dilutions

-

Tryptic Soy Agar (TSA) plates

-

Micropipettes and sterile tips

4.2.3 Procedure

-

Inoculum Preparation: Prepare an overnight culture of the test organism. Dilute it into fresh CAMHB and grow to early- or mid-logarithmic phase (typically a turbidity of 0.1 at OD₆₀₀nm). Adjust the culture to a starting density of ~5 x 10⁵ CFU/mL in multiple flasks.

-

Antibiotic Addition: Add ceftazidime to the flasks to achieve final concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.

-

Incubation and Sampling: Incubate all flasks at 37°C with constant agitation (e.g., 180 rpm). At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.[14]

-

Viable Cell Counting: Perform 10-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto TSA plates.

-

Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the colonies on plates that yield between 30 and 300 colonies to calculate the CFU/mL for each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Protocol 3: In Vivo Murine Thigh Infection Model

4.3.1 Principle This neutropenic mouse thigh infection model is a standard preclinical model used to evaluate the in vivo efficacy of antimicrobial agents.[15][16] Efficacy is determined by measuring the reduction in bacterial burden in the infected thigh muscle after treatment compared to untreated controls.

4.3.2 Materials

-

Specific pathogen-free mice (e.g., ICR or Swiss Webster), 4-6 weeks old

-

Cyclophosphamide for inducing neutropenia

-

Test bacterial strain (e.g., K. pneumoniae, P. aeruginosa)

-

This compound for injection

-

Sterile saline

-

Anesthetic (e.g., isoflurane)

-

Tissue homogenizer

-

Materials for quantitative culture (as in Protocol 4.2)

4.3.3 Procedure

-

Induction of Neutropenia: To render the mice immunocompromised, administer cyclophosphamide intraperitoneally at doses of 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection. This ensures profound neutropenia (<100 neutrophils/µL) at the time of infection.

-

Infection: On day 0, two hours prior to initiating antibiotic therapy, anesthetize the mice and inject 0.1 mL of a log-phase bacterial suspension (typically ~10⁶⁻⁷ CFU/mL) into the posterior thigh muscle.

-

Control and Treatment Groups:

-

0-Hour Control: A subset of mice is euthanized immediately after infection to determine the initial bacterial load.

-

24-Hour Control: An untreated group is maintained for 24 hours to observe bacterial growth in the absence of therapy.

-

Treatment Groups: Initiate ceftazidime therapy 2 hours post-infection. Administer the drug subcutaneously or intravenously based on human-simulated dosing regimens designed to mimic human pharmacokinetic profiles.[15]

-

-

Endpoint and Bacterial Load Determination: At 24 hours after the start of treatment, euthanize all remaining mice. Aseptically excise the entire thigh muscle.

-

Tissue Processing: Weigh the excised thigh, place it in a sterile tube with a known volume of saline (e.g., 1 mL), and homogenize thoroughly.

-

Quantitative Culture: Perform serial dilutions of the tissue homogenate and plate onto appropriate agar media to determine the number of CFU per gram of tissue.

-

Data Analysis: The efficacy of the ceftazidime regimen is calculated as the change in bacterial density (log₁₀ CFU/g) over the 24-hour treatment period compared to the 0-hour and 24-hour control groups.

Caption: Workflow for the in vivo murine thigh infection model.

Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations

The clinical efficacy of β-lactam antibiotics like ceftazidime is most closely correlated with a specific PK/PD index: the percentage of the dosing interval during which the free (unbound) drug concentration remains above the MIC of the infecting organism (%fT > MIC).[17][18]

-

Administration: Ceftazidime is administered parenterally (intravenously or intramuscularly) due to poor oral absorption.[4]

-

Distribution: It distributes widely into body tissues and fluids, including cerebrospinal fluid.[4]

-

PK/PD Target: For ceftazidime, a static (no change in bacterial count) to bactericidal effect in vivo is generally achieved when free drug concentrations exceed the MIC for at least 40-50% of the dosing interval.[8][18] Achieving this target is critical for predicting clinical success and designing effective dosing regimens.

Conclusion